
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide, otherwise known as DNPAF, is a synthetic molecule with a variety of applications in scientific research. This molecule is an isoxazol-4-yl formamide, and it has been used as a reagent in a variety of biochemical and physiological studies. DNPAF has been used as a substrate for enzymes, as a ligand for metal ions, and as a reaction intermediate in organic syntheses.
作用機序
The mechanism of action of DNPAF is not completely understood. However, it is believed that the molecule binds to metal ions and other molecules, and that this binding is responsible for its biological activity. DNPAF has been shown to bind to a variety of metal ions, including iron, copper, and zinc, as well as other molecules such as amino acids and nucleic acids. The binding of DNPAF to these molecules is thought to be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DNPAF are not completely understood. However, it has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, and to affect the structure and function of proteins and other biomolecules. It has also been shown to affect the biochemistry and physiology of cells and tissues.
実験室実験の利点と制限
One of the advantages of using DNPAF in laboratory experiments is that it is relatively easy to synthesize and purify. It is also a relatively inexpensive reagent, making it cost-effective for laboratory use. Additionally, it has been shown to be relatively stable in aqueous solutions and can be easily stored for long periods of time. However, DNPAF has some limitations as well. It is not water-soluble, so it must be used in organic solvents. Additionally, it has been shown to be relatively toxic, so it should be handled with care in the laboratory.
将来の方向性
There are many potential future directions for DNPAF research. One potential direction is to investigate the mechanism of action of DNPAF and its effects on biochemical and physiological processes. Additionally, further studies could be done to investigate the effects of DNPAF on the structure and function of proteins and other biomolecules. Additionally, further studies could be done to investigate the binding of DNPAF to metal ions and other molecules. Finally, further studies could be done to investigate the potential applications of DNPAF in the synthesis of other molecules.
合成法
DNPAF can be synthesized from the reaction of 4-((2,2-dinitrilovinyl)amino)phenylacetic acid with 5-methyl-3-phenylisoxazol-4-yl)formamide. This reaction is carried out in aqueous solution at room temperature. The reaction product is then purified by recrystallization from an appropriate solvent. The yields of this reaction are typically high and the product can be easily isolated and purified.
科学的研究の応用
DNPAF has been used in a variety of scientific studies. It has been used as a substrate for enzymes, as a ligand for metal ions, and as a reaction intermediate in organic syntheses. It has also been used in studies of the structure and function of proteins and other biomolecules, as well as in studies of the biochemistry and physiology of cells and tissues. DNPAF has also been used as an analytical reagent in the determination of the structure and function of proteins and other biomolecules.
特性
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c1-14-19(20(26-28-14)16-5-3-2-4-6-16)21(27)25-18-9-7-17(8-10-18)24-13-15(11-22)12-23/h2-10,13,24H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZYPZZIKWWSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

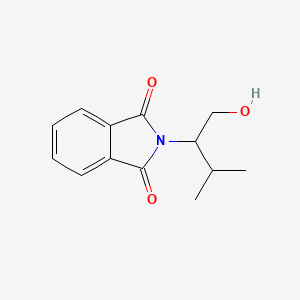
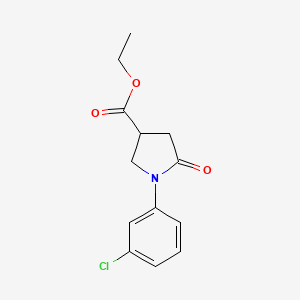
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
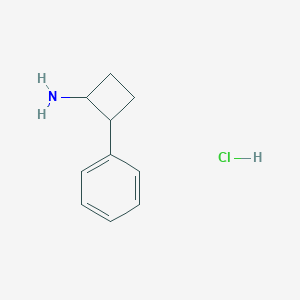
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
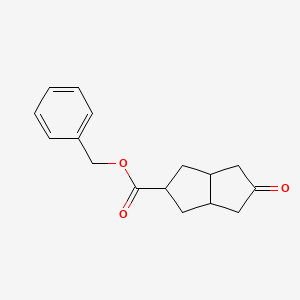
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
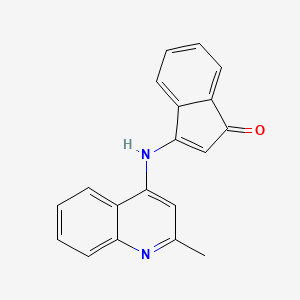
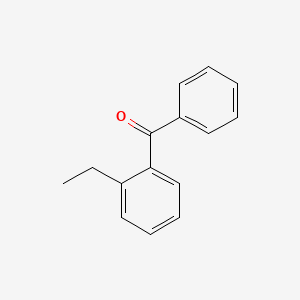


![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)